Cas no 30216-47-8 (Thiazole,2-(3-bromophenyl)-)

Thiazole,2-(3-bromophenyl)- is a brominated thiazole derivative characterized by its heterocyclic structure, incorporating both sulfur and nitrogen within its aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of the 3-bromophenyl substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex molecular frameworks. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. Researchers utilize this compound for developing bioactive molecules, particularly in medicinal chemistry, where thiazole motifs are prevalent.
Thiazole,2-(3-bromophenyl)- structure
Thiazole,2-(3-bromophenyl)- structure
Product Name:Thiazole,2-(3-bromophenyl)-
CAS No:30216-47-8
MF:C9H6BrNS
MW:240.119639873505
CID:297192
PubChem ID:53407338
Update Time:2025-06-10

Thiazole,2-(3-bromophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromophenyl)-1,3-thiazole
    • 2-(3-Bromo-phenyl)-thiazole
    • Thiazole,2-(3-bromophenyl)-
    • 2-(3-BROMOPHENYL)THIAZOLE
    • 2-(3-Bromphenyl)thiazol
    • AG-E-99038
    • CTK4G4672
    • SureCN7609803
    • Thiazole,2-(m-bromophenyl)- (8CI)
    • AT22773
    • Z1210297692
    • SCHEMBL7609803
    • 30216-47-8
    • AKOS017411917
    • DTXSID70695881
    • 1-(4-Methoxyphenyl)piperazinedihydrochloride
    • CS-0261610
    • MB05414
    • EN300-79217
    • FT-0722988
    • DB-068247
    • Inchi: 1S/C9H6BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
    • InChI Key: BETBCTULGKILCZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1=NC=CS1

Computed Properties

  • Exact Mass: 238.94000
  • Monoisotopic Mass: 238.94
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1A^2
  • XLogP3: 3.3

Experimental Properties

  • PSA: 41.13000
  • LogP: 3.57260

Thiazole,2-(3-bromophenyl)- Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Thiazole,2-(3-bromophenyl)- Related Literature

Additional information on Thiazole,2-(3-bromophenyl)-

Comprehensive Overview of Thiazole,2-(3-bromophenyl)- (CAS No. 30216-47-8): Properties, Applications, and Industry Insights

The chemical compound Thiazole,2-(3-bromophenyl)- (CAS No. 30216-47-8) is a specialized organic molecule featuring a thiazole ring linked to a 3-bromophenyl group. This structure grants it unique physicochemical properties, making it valuable in pharmaceutical research, material science, and agrochemical development. With increasing interest in heterocyclic compounds and halogenated aromatic derivatives, this compound has garnered attention for its potential in drug discovery and functional material design.

Recent studies highlight the role of 2-(3-bromophenyl)thiazole derivatives in modulating biological pathways, particularly in targeting enzyme inhibitors and receptor agonists. Its bromine-substituted phenyl moiety enhances binding affinity in molecular interactions, a feature leveraged in medicinal chemistry. Researchers are also exploring its applications in OLED materials, where its electron-withdrawing properties improve luminescence efficiency—a hot topic in sustainable technology discussions.

From a synthetic perspective, CAS 30216-47-8 is often synthesized via Hantzsch thiazole synthesis, a classic method for constructing thiazole cores. Innovations in green chemistry have spurred interest in optimizing its production using catalytic bromination and microwave-assisted reactions, aligning with industry demands for eco-friendly synthesis. Analytical techniques like HPLC and NMR are critical for purity verification, ensuring compliance with pharmaceutical-grade standards.

The compound’s stability under varying pH conditions makes it suitable for formulation development, addressing frequent user queries about compatibility with excipients. Additionally, its logP value (a measure of lipophilicity) is frequently searched, as it impacts drug absorption—a key concern in ADMET profiling. Regulatory databases classify it as non-hazardous under normal handling conditions, though standard laboratory safety protocols should always be followed.

Emerging trends link 30216-47-8 to anticancer research, with patents citing its derivatives as kinase inhibitors. This aligns with growing public interest in targeted therapies and personalized medicine. Meanwhile, material scientists emphasize its utility in conductive polymers, responding to searches on flexible electronics. Such multidisciplinary relevance underscores its importance in both academic and industrial settings.

In summary, Thiazole,2-(3-bromophenyl)- exemplifies the convergence of structural versatility and functional adaptability. As innovations in high-throughput screening and computational modeling accelerate, this compound’s role in advancing life sciences and advanced materials will likely expand, making it a focal point for future R&D investments.

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